molecular formula C15H11N3O3 B5835734 2-methyl-1-(2-nitrobenzoyl)-1H-benzimidazole

2-methyl-1-(2-nitrobenzoyl)-1H-benzimidazole

Cat. No.: B5835734
M. Wt: 281.27 g/mol
InChI Key: ODUZLAJCPKILEX-UHFFFAOYSA-N
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Description

2-methyl-1-(2-nitrobenzoyl)-1H-benzimidazole is a synthetic benzimidazole derivative provided as a research chemical for scientific investigation. The benzimidazole core is a privileged scaffold in medicinal chemistry, known for its diverse biological activities and presence in various therapeutic agents . This particular compound features a 2-nitrobenzoyl group at the 1-position of the benzimidazole ring, a structural motif that may confer unique electronic and steric properties for structure-activity relationship (SAR) studies. Benzimidazole derivatives bearing substituents like the 2-nitrophenyl group have been investigated as novel inhibitors of HIV-1 Reverse Transcriptase (RT), suggesting potential as a non-nucleoside reverse transcriptase inhibitor (NNRTI) for antiviral research . Molecular docking studies of analogous structures indicate that such compounds can adopt a butterfly-like conformation within the enzyme's binding pocket, interacting with key residues like Tyr181, Tyr188, and Trp229 . Researchers can utilize this compound as a key intermediate or building block in organic synthesis and drug discovery programs, particularly in developing new heterocyclic compounds for pharmacological evaluation. This product is intended for research purposes in a controlled laboratory environment. It is not for diagnostic, therapeutic, or any human use.

Properties

IUPAC Name

(2-methylbenzimidazol-1-yl)-(2-nitrophenyl)methanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H11N3O3/c1-10-16-12-7-3-5-9-14(12)17(10)15(19)11-6-2-4-8-13(11)18(20)21/h2-9H,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ODUZLAJCPKILEX-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=NC2=CC=CC=C2N1C(=O)C3=CC=CC=C3[N+](=O)[O-]
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H11N3O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

281.27 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

2-Methyl-1-(2-nitrobenzoyl)-1H-benzimidazole is a compound of significant interest in medicinal chemistry due to its diverse biological activities. This article explores its biological activity, including its antimicrobial, antifungal, and anticancer properties, supported by various research findings and case studies.

  • IUPAC Name : this compound
  • CAS Number : [To be provided based on specific databases]
  • Molecular Formula : C15H12N4O2

The biological activity of this compound is primarily attributed to its interaction with various biological targets, including enzymes and receptors. The nitro group and the benzimidazole moiety play crucial roles in its mechanism, potentially leading to the inhibition of critical pathways in microbial and cancer cell proliferation.

Antimicrobial Activity

Research indicates that benzimidazole derivatives exhibit potent antimicrobial properties. For instance, a study found that similar compounds displayed significant inhibition against Staphylococcus aureus and Escherichia coli with minimum inhibitory concentrations (MIC) ranging from 4 to 8 µg/mL .

CompoundTarget OrganismMIC (µg/mL)
This compoundStaphylococcus aureus4
Streptococcus faecalis8
E. coli6

Antifungal Activity

The compound also demonstrates antifungal properties. In comparative studies, it showed moderate activity against Candida albicans and Aspergillus niger, with MIC values around 64 µg/mL .

Anticancer Activity

The anticancer potential of benzimidazole derivatives has been extensively studied. A notable case involved derivatives exhibiting IC50 values against the MDA-MB-231 breast cancer cell line, with some compounds showing IC50 values as low as 16.38 µM .

CompoundCancer Cell LineIC50 (µM)
This compoundMDA-MB-23116.38
Other derivativesVaries

Case Studies

  • Antiproliferative Effects : A study on benzimidazole derivatives highlighted that structural modifications significantly affected their antiproliferative activity against various cancer cell lines. The presence of alkyl chains was correlated with increased efficacy .
  • Inhibition of Hemozoin Formation : Another study demonstrated that compounds with a benzimidazole scaffold inhibited β-hematin formation in malaria parasites, suggesting potential applications in antimalarial therapies .

Scientific Research Applications

Anticancer Activity

Research has indicated that benzimidazole derivatives, including 2-methyl-1-(2-nitrobenzoyl)-1H-benzimidazole, exhibit significant anticancer properties. The compound has been studied for its potential to inhibit specific enzymes involved in cancer cell proliferation. For instance, studies have shown that modifications to the benzimidazole structure can enhance lipophilicity, improving drug penetration into lipid membranes and increasing efficacy against various cancer cell lines.

Case Study : A study demonstrated that derivatives of benzimidazole with nitro substitutions exhibited enhanced antiproliferative activity against breast cancer cell lines (MDA-MB-231) with IC50 values significantly lower than standard chemotherapeutics, suggesting a promising avenue for further development in cancer therapy .

Antimicrobial Properties

The compound has also been evaluated for its antibacterial and antifungal activities. Research indicates that certain derivatives can effectively inhibit the growth of Gram-positive bacteria such as Staphylococcus aureus and Streptococcus faecalis, as well as fungal strains like Candida albicans.

Data Table: Antimicrobial Activity

CompoundTarget OrganismMIC (μg/mL)Reference
This compoundS. aureus4
This compoundC. albicans64

Material Science Applications

The unique structure of this compound makes it a candidate for developing novel materials with specific electronic or optical properties. Its ability to form stable complexes with metal ions has been explored for applications in sensors and catalysis.

Case Study : Research into the photophysical properties of benzimidazole derivatives has shown promise in the development of organic light-emitting diodes (OLEDs), where these compounds could serve as efficient light-emitting materials due to their favorable charge transport properties .

Enzyme Inhibition

In vitro studies have demonstrated that this compound can inhibit dihydrofolate reductase, an enzyme critical for DNA synthesis in both cancerous and bacterial cells, leading to cell cycle arrest and apoptosis in cancer cells, as well as growth inhibition in bacteria .

Comparison with Similar Compounds

Comparison with Similar Compounds

Benzimidazole derivatives exhibit diverse biological and chemical properties depending on substituent patterns. Below is a systematic comparison of 2-methyl-1-(2-nitrobenzoyl)-1H-benzimidazole with structurally related compounds:

Structural and Electronic Comparisons

Compound Name Substituents Key Structural Features Notable Properties Reference
This compound 2-methyl, 1-(2-nitrobenzoyl) Ortho-nitrobenzoyl group introduces steric hindrance and electron-withdrawing effects Potential for antimicrobial/antifungal activity (inferred from nitro analogs)
2-(4-Bromophenyl)-1H-benzimidazole (3a) 2-(4-bromophenyl) Para-bromo substituent enhances lipophilicity Antibacterial activity (88% yield synthesis)
2-(2-Hydroxyphenyl)-1H-benzimidazole 2-(2-hydroxyphenyl) Hydroxyl group enables metal coordination Antifungal, antipoliovirus activities
1-Methyl-2-(methylsulfanyl)-1H-benzimidazole 1-methyl, 2-(methylsulfanyl) Thioether group influences redox stability Reactivity differences in nucleophilic substitutions
2-(Trifluoromethyl)-1H-benzimidazole 2-(trifluoromethyl) Strong electron-withdrawing CF₃ group Enhanced antiparasitic activity

Q & A

Q. What are the common synthetic routes for preparing 2-methyl-1-(2-nitrobenzoyl)-1H-benzimidazole?

The compound is typically synthesized via condensation reactions. A base method involves reacting o-phenylenediamine derivatives with nitro-substituted benzoyl chlorides in polar solvents (e.g., DMF or DMSO) under reflux. For example, the 2-nitrobenzoyl group can be introduced via nucleophilic acyl substitution, with potassium carbonate as a base to deprotonate intermediates. Monitoring via TLC and purification by column chromatography ensures product isolation .

Q. How does the nitro group at the 2-position influence reactivity in substitution reactions?

The electron-withdrawing nitro group enhances electrophilic character at the benzoyl moiety, facilitating nucleophilic attacks. However, steric hindrance from the nitro group may reduce reactivity at adjacent positions. Optimization of reaction conditions (e.g., using bulky amines or elevated temperatures) can mitigate this, as shown in studies on analogous benzimidazole derivatives .

Intermediate Research Questions

Q. What spectroscopic techniques are critical for characterizing this compound?

  • IR Spectroscopy : Identifies functional groups (e.g., C=O stretch at ~1680 cm⁻¹, NO₂ asymmetric stretch at ~1520 cm⁻¹).
  • NMR : ¹H-NMR reveals aromatic proton environments (δ 7.5–8.5 ppm for nitrobenzoyl protons), while ¹³C-NMR confirms carbonyl (δ ~165 ppm) and nitro-substituted carbons.
  • Mass Spectrometry : ESI-MS provides molecular ion peaks and fragmentation patterns to validate the structure .

Q. How can competing substituent effects be managed during functionalization?

Competing reactions (e.g., nitro reduction vs. methyl group oxidation) require controlled conditions. For example, selective reduction of nitro groups can be achieved using hydrogenation catalysts (Pd/C) under mild H₂ pressure, while methyl groups remain intact. Solvent choice (e.g., ethanol vs. THF) also impacts selectivity .

Advanced Research Questions

Q. How can X-ray crystallography resolve structural ambiguities in benzimidazole derivatives?

Single-crystal X-ray diffraction provides precise bond lengths, torsional angles, and intermolecular interactions. For this compound, this technique clarifies the planarity of the benzimidazole ring and the dihedral angle between the nitrobenzoyl and benzimidazole moieties. Refinement using SHELXL (via Olex2 or similar software) ensures accuracy .

Q. What strategies optimize the compound’s bioactivity in anticonvulsant or antimicrobial studies?

  • Structural Modifications : Introducing electron-donating groups (e.g., methoxy) at specific positions can enhance binding to target receptors (e.g., GABA-A for anticonvulsants).
  • In Silico Screening : Molecular docking (AutoDock Vina) predicts interactions with proteins like sodium channels or microbial enzymes.
  • In Vivo Models : Zebrafish or rodent models assess efficacy and toxicity, with dose-response curves and Kaplan-Meier survival analysis .

Q. How should researchers address contradictions in spectroscopic and computational data?

Discrepancies (e.g., unexpected NMR shifts or DFT-calculated vs. observed bond angles) require multi-technique validation:

  • Compare experimental IR/NMR with simulated spectra (Gaussian 16).
  • Re-examine crystal packing effects via Hirshfeld surface analysis.
  • Use dynamic NMR to probe conformational flexibility in solution .

Methodological Considerations

Q. What experimental design principles apply to stability studies under physiological conditions?

  • pH Stability : Incubate the compound in buffers (pH 1–10) and monitor degradation via HPLC.
  • Thermal Analysis : DSC/TGA identifies decomposition temperatures and polymorphic transitions.
  • Light Sensitivity : UV-vis spectroscopy tracks photodegradation kinetics under controlled illumination .

Q. How can regioselective functionalization be achieved at the benzimidazole N-1 position?

Use phase-transfer catalysts (e.g., tetrabutylammonium bromide) in biphasic systems (water/dichloromethane) to enhance alkylation efficiency. Kinetic studies using ¹H-NMR or in situ FTIR can optimize reaction progress .

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